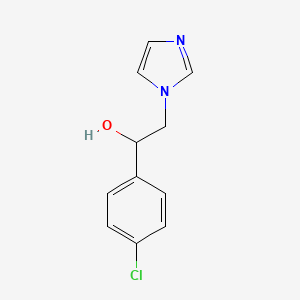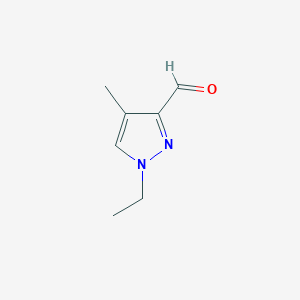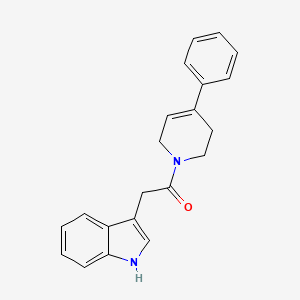
1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone
描述
1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone, also known as DPHPE, is an organic compound with a wide range of applications. DPHPE is a member of the pyridine family and has been used in the synthesis of various heterocyclic compounds and pharmaceuticals. It is also used as a reagent in the synthesis of other compounds and as a substrate for various enzymatic reactions. DPHPE has been studied extensively for its potential use in the treatment of various diseases and disorders.
作用机制
The mechanism of action of 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone is not fully understood. However, it has been suggested that the compound may act as a modulator of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone has been found to interact with certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of certain neurotransmitters.
Biochemical and Physiological Effects
1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been found to interact with certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of certain neurotransmitters. Furthermore, 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone has been found to have an anti-inflammatory effect and has been studied for its potential use in the treatment of various diseases and disorders.
实验室实验的优点和局限性
The advantages of using 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone in laboratory experiments include its ease of synthesis and its ability to be used as a substrate for various enzymatic reactions. Additionally, the compound has been found to interact with certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of certain neurotransmitters. However, one limitation of using 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone in laboratory experiments is that its mechanism of action is not fully understood.
未来方向
For the use of 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone include further research into its potential use in the treatment of various diseases and disorders. Additionally, further research into its mechanism of action and its biochemical and physiological effects is needed. Additionally, further research into the synthesis of the compound and its potential applications in the synthesis of various compounds and pharmaceuticals is needed. Finally, further research into its potential use as a reagent in the synthesis of other compounds is needed.
合成方法
1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone can be synthesized through a variety of methods, including the condensation of 3,6-dihydro-4-phenyl-1(2H)-pyridinyl ketone and 2-indole. This reaction is catalyzed by an acid, such as sulfuric acid, and is typically carried out at a temperature of 80-90°C. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and can be carried out in the presence of a base, such as pyridine. The reaction is typically carried out for a period of 1-2 hours, and the product can be isolated by filtration and crystallization.
科学研究应用
1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone has been studied extensively for its potential use in the treatment of various diseases and disorders. It has been used in the synthesis of various heterocyclic compounds and pharmaceuticals. It has also been used as a reagent in the synthesis of other compounds and as a substrate for various enzymatic reactions. The compound has been studied for its potential use in the treatment of cancer, as well as for its role in the synthesis of various pharmaceuticals.
属性
IUPAC Name |
2-(1H-indol-3-yl)-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21(14-18-15-22-20-9-5-4-8-19(18)20)23-12-10-17(11-13-23)16-6-2-1-3-7-16/h1-10,15,22H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETCPGLTVUTDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301165701 | |
| Record name | 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301165701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone | |
CAS RN |
143682-24-0 | |
| Record name | 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143682-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301165701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619522.png)
![tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619523.png)

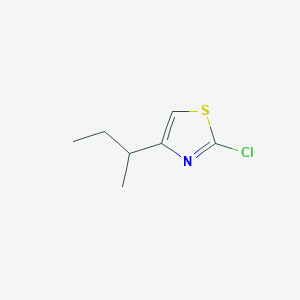

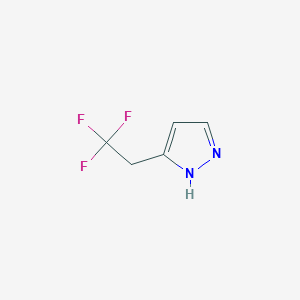

![ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6619584.png)
![N-[2-(diethylamino)ethyl]-5-{[(3Z)-5-[(1E)-2-(4-fluorobenzenesulfonyl)ethenyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B6619587.png)

